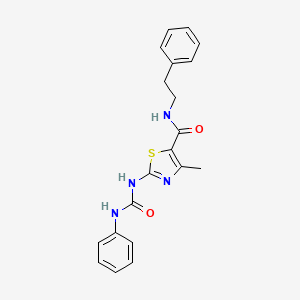

4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(phenylcarbamoylamino)-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-17(18(25)21-13-12-15-8-4-2-5-9-15)27-20(22-14)24-19(26)23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCQVSGNUPGYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Substitution Reactions:

Ureido Group Formation: The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate.

Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

The compound has been studied for its anticancer properties. Research indicates that thiazole derivatives, including 4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications in the thiazole ring can enhance their antiproliferative activity against melanoma and prostate cancer cells .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes related to cancer cell metabolism. By targeting these enzymes, the compound may disrupt the metabolic pathways essential for tumor growth and survival .

Biological Research

Enzyme Inhibition Studies:

In biological research, this compound serves as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to enzyme active sites allows researchers to investigate the structural and functional dynamics of these biological macromolecules. This application is particularly relevant in drug discovery, where understanding enzyme interactions can lead to the development of more effective therapeutics .

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, demonstrating its effectiveness compared to conventional antibiotics. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 0.5 |

| 2 | S. aureus | 1 |

| 3 | S. epidermidis | 4 |

These findings suggest that modifications in the thiazole structure can significantly influence antimicrobial activity, making it a candidate for further development in clinical applications .

Material Sciences

Nonlinear Optical Properties:

The compound has also been investigated for its nonlinear optical (NLO) properties, which are critical in various applications such as sensors and photonic devices. Theoretical studies using density functional theory (DFT) have shown that thiazole derivatives can exhibit unique electronic properties conducive to NLO applications. These properties make them suitable candidates for use in advanced materials science research .

Wirkmechanismus

The mechanism of action of 4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and its substitutions could facilitate binding to specific molecular targets, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

A. Pyridinyl-Thiazole Carboxamides (e.g., 3k)

- Structure : N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) replaces the phenylureido group with a pyridinyl substituent.

- Activity : Compound 3k exhibits potent antiangiogenic effects, suppressing HUVEC colony formation and migration in vitro at levels comparable to Vandetanib. It also inhibits tumor growth in vivo (30 mg/kg/day) via angiogenesis signaling pathways .

- Comparison : The phenylureido group in the target compound may enhance hydrogen-bonding interactions with protein targets (e.g., kinases or carbonic anhydrases), whereas the pyridinyl group in 3k likely improves solubility and bioavailability.

B. 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamides

- Structure : Derivatives such as 4-chloro-2-methylphenyl-substituted analogs feature a trifluoromethyl group at position 3.

- Activity : These compounds show moderate to high anticancer activity (up to 48% inhibition) against A-549, Bel7402, and HCT-8 cell lines. The trifluoromethyl group enhances metabolic stability and lipophilicity .

- Comparison : The absence of a trifluoromethyl group in the target compound may reduce metabolic resistance but could improve selectivity for specific cancer cell lines.

C. N-Mesityl-4-Methyl-2-(3-Phenylureido)thiazole-5-carboxamide

- Structure : This analog replaces the phenethyl group with a mesityl (2,4,6-trimethylphenyl) moiety.

A. Antiangiogenic vs. Antiproliferative Effects

- Angiogenesis Inhibition : Pyridinyl-thiazole carboxamides (e.g., 3k) primarily target VEGF-induced angiogenesis, as shown in CAM and aortic ring assays .

- Antiproliferative Activity : The phenylureido-thiazole scaffold in the target compound may inhibit carbonic anhydrase-III (CA-III), a mechanism observed in trisubstituted thiazoles (e.g., compound 13c) .

B. Cytotoxicity Profiles

- HepG-2 Activity: Thiadiazole derivatives (e.g., 7b and 11) derived from thiazole-carbohydrazides show IC50 values of 1.61–1.98 µg/mL against hepatocellular carcinoma, outperforming many carboxamide analogs .

- LX-2 and Hek293t Activity : Methylthiazole-5-carboxamide derivatives (e.g., 2a) exhibit 40–60% inhibition in LX-2 cells but lower efficacy in Hek293t cells, suggesting cell-line specificity .

2.3 Structure-Activity Relationship (SAR) Trends

2.4 Key Data Tables

Table 1: Anticancer Activity of Selected Thiazole-Carboxamides

Biologische Aktivität

4-Methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring substituted with a carboxamide group and a phenylureido moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and subsequent modifications to introduce the carboxamide and phenylureido groups.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown efficacy against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentrations (MICs) for these organisms range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells.

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and tumor growth.

- Cellular Signaling Modulation : It appears to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

Comparative Analysis

When compared to other thiazole derivatives, this compound stands out due to its unique structural features, which may enhance its biological activities. Other similar compounds include:

| Compound | Biological Activity |

|---|---|

| 2-Aminothiazole | Antimicrobial |

| 2-Mercaptothiazole | Antifungal |

| Thiazolylurea | Anticancer |

The presence of both the phenethyl and phenylureido groups in this compound likely contributes to its enhanced potency compared to these derivatives .

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves sequential steps:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or NaHCO₃) to form the thiazole core .

Urea Moiety Introduction : Coupling of phenyl isocyanate or carbodiimide reagents with the thiazole intermediate, often using DMF or THF as solvents at 60–80°C .

Carboxamide Attachment : Amidation via activation of carboxylic acid precursors (e.g., using thionyl chloride or EDCI) followed by reaction with phenethylamine .

Optimization Tips :

- Use ultrasound-assisted methods to enhance reaction rates and yields (e.g., 20–30% improvement in cyclization steps) .

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

Key structural features influencing activity include:

- Thiazole Core : Essential for binding to enzymatic targets (e.g., kinase inhibition) .

- Phenylurea Group : Electron-withdrawing substituents (e.g., Cl, F) at the phenyl ring enhance antimicrobial activity by improving target affinity .

- Phenethyl Side Chain : Increasing hydrophobicity (e.g., methyl or methoxy groups) improves membrane permeability but may reduce solubility .

Methodology : - Synthesize analogs with systematic substitutions (e.g., halogenated phenyl rings, varied alkyl chains).

- Test against biological targets (e.g., MIC assays for antimicrobial activity, IC₅₀ for enzyme inhibition) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., urea NH peaks at δ 8.5–9.5 ppm) and stereochemistry .

- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₉N₅O₂S: 393.12) .

- FT-IR : Identifies functional groups (e.g., urea C=O stretch at ~1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Answer:

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines .

- Structural Variants : Impurities or undetected stereoisomers in synthesized batches .

Resolution Strategies : - Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).

- Validate compound integrity via X-ray crystallography or 2D NMR .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) .

Advanced: What computational methods are effective in predicting binding modes and pharmacokinetics?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .

- ADMET Prediction : SwissADME or pkCSM for logP, bioavailability, and CYP450 inhibition .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials .

- Photostability : Susceptible to UV degradation; use light-protected containers .

- Hydrolytic Stability : Urea linkage prone to hydrolysis at pH > 8.0; buffer solutions at pH 6–7 recommended .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD values) .

- CRISPR-Cas9 Knockout : Identify target pathways by gene-editing putative targets (e.g., EGFR in cancer cells) .

- Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes post-treatment .

Basic: How does this compound compare structurally and functionally to analogs like 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide?

Answer:

| Feature | Target Compound | Chlorophenyl Analog |

|---|---|---|

| Phenyl Substituent | Plain phenyl | 3-Chlorophenyl (electron-withdrawing) |

| Bioactivity | Moderate antimicrobial | Enhanced MIC (2–4 µg/mL) |

| Solubility | Low (logP ~3.5) | Lower (logP ~4.0) |

Advanced: What strategies mitigate off-target effects during in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve selectivity .

- Pharmacophore Masking : Temporarily block reactive groups (e.g., urea) with PEGylation .

- Tissue-Specific Delivery : Use nanoparticle carriers (e.g., PLGA) to reduce systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.